8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
The compound is a purine derivative, which is a type of organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a purine core, which is a bicyclic molecule made up of a pyrimidine ring fused to an imidazole ring. It also has various substituents, including a 4-chlorophenyl group, a 2-methoxyethyl group, and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .Scientific Research Applications
Synthesis and Structural Analysis
Research into similar compounds has focused on the synthesis and structural analysis of N-methylpurines and imidazo[2,1-f]purines. For instance, studies have described the preparation and nuclear magnetic resonance (NMR) spectra of methoxy-, methylthio-, and chloro-N-methyl-purines along with imidazo-pyridines, revealing specific details about their structural characteristics and the effects of methylation (Barlin & Fenn, 1983). These foundational studies are crucial for understanding the chemical properties and potential reactivity of similar compounds.
Antiviral and Antimycobacterial Activities
Imidazo-purine derivatives have been investigated for their antiviral and antimycobacterial activities. For example, the synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine have been explored, showing moderate activity against viruses such as rhinovirus at non-toxic dosage levels (Kim et al., 1978). Additionally, the design and synthesis of 4-substituted 1-(p-methoxybenzyl)imidazoles aimed to mimic the structure of potent antimycobacterial purines, leading to several compounds exhibiting antimycobacterial activity in vitro (Miranda & Gundersen, 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-20-14-13(15(24)23(17(20)25)9-10-26-2)22-8-7-21(16(22)19-14)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIAYESJXHTRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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